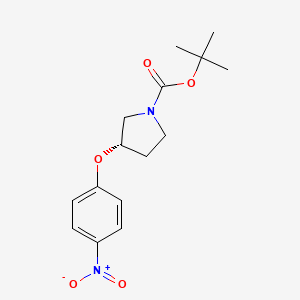

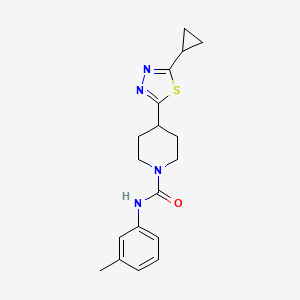

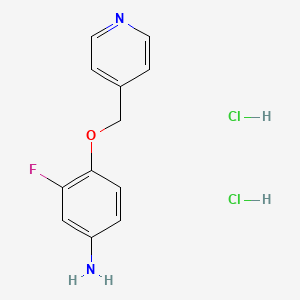

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

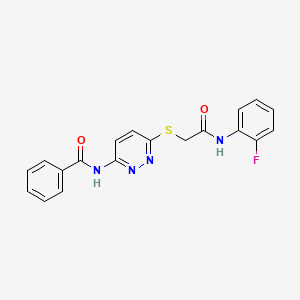

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, also known as NBMPR, is a pyrrolidine derivative that has been widely used in scientific research. It is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells.

Applications De Recherche Scientifique

Enantioselective Synthesis and Catalysis

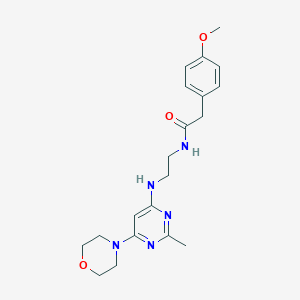

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is utilized in enantioselective synthesis processes, exemplified by the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method offers an efficient route to 1,3,4-trisubstituted chiral pyrrolidines, showcasing the compound's utility in producing enantiomerically enriched products, which are valuable in drug development and synthesis of biologically active molecules (Chung et al., 2005).

Radioprotective Agents

Research into novel chiral nitronyl nitroxyl radicals, including derivatives of (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, has been conducted to evaluate their cytotoxic and radioprotective effects. These studies aim at developing new radioprotectors, demonstrating the compound’s potential application in enhancing radiation therapy outcomes and protecting against radiation-induced damage (Qin et al., 2009).

Molecular Probes and Biomedical Research

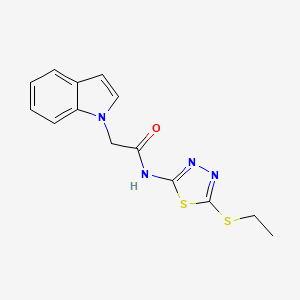

The synthesis and properties of highly strained nitroxides derived from (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate have been explored for their applications as molecular probes and labels in biophysics, structural biology, and biomedical research. These studies focus on understanding the redox properties and stability of such compounds under physiological conditions, which is crucial for their use in imaging and diagnostic applications (Zhurko et al., 2020).

Supramolecular Chemistry

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate and its analogs have been studied for their ability to form diverse supramolecular assemblies through weak intermolecular interactions. This research provides insight into the design of new materials with potential applications in nanotechnology, drug delivery, and molecular electronics, highlighting the compound's role in the development of advanced materials with tailored properties (Samipillai et al., 2016).

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(4-nitrophenoxy)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQPXIZHVCLLRP-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)

![3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774729.png)

![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774743.png)